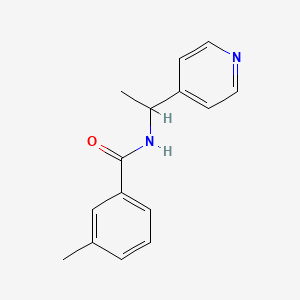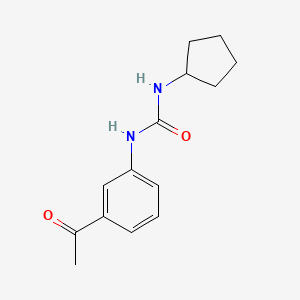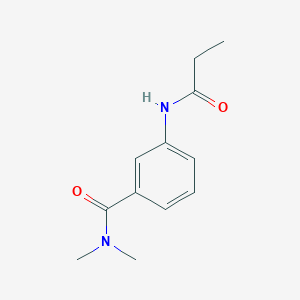
3-methyl-N-(1-pyridin-4-ylethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-N-(1-pyridin-4-ylethyl)benzamide, also known as MPB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug development. MPB belongs to the class of benzamides and has been studied extensively for its mechanism of action and physiological effects.
Mechanism of Action
The mechanism of action of 3-methyl-N-(1-pyridin-4-ylethyl)benzamide involves its interaction with specific receptors in the body. It has been shown to bind to the sigma-1 receptor, which is involved in regulating cellular processes such as cell survival, proliferation, and differentiation. 3-methyl-N-(1-pyridin-4-ylethyl)benzamide also interacts with the dopamine transporter, which is involved in the regulation of dopamine levels in the brain.
Biochemical and Physiological Effects:
3-methyl-N-(1-pyridin-4-ylethyl)benzamide has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which are important neurotransmitters involved in regulating mood and behavior. Additionally, 3-methyl-N-(1-pyridin-4-ylethyl)benzamide has been shown to have anti-inflammatory effects and to inhibit the growth of cancer cells.
Advantages and Limitations for Lab Experiments
3-methyl-N-(1-pyridin-4-ylethyl)benzamide has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. Additionally, it has been extensively studied, and its mechanism of action and physiological effects are well understood. However, one limitation of using 3-methyl-N-(1-pyridin-4-ylethyl)benzamide in lab experiments is that it may have off-target effects, which could complicate the interpretation of results.
Future Directions
There are several future directions for research on 3-methyl-N-(1-pyridin-4-ylethyl)benzamide. One area of interest is its potential use in the treatment of neurological disorders such as Parkinson's disease. Additionally, further research is needed to clarify its mechanism of action and to identify potential off-target effects. Finally, there is a need for research on the development of more potent and selective analogs of 3-methyl-N-(1-pyridin-4-ylethyl)benzamide for use in drug development.
Synthesis Methods
The synthesis of 3-methyl-N-(1-pyridin-4-ylethyl)benzamide involves the reaction of 3-methylbenzoic acid with 1-(pyridin-4-yl) ethanone in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction results in the formation of 3-methyl-N-(1-pyridin-4-ylethyl)benzamide, which can be purified using column chromatography.
Scientific Research Applications
3-methyl-N-(1-pyridin-4-ylethyl)benzamide has been studied for its potential applications in drug development, particularly in the treatment of cancer and neurological disorders. It has been shown to have anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. Additionally, 3-methyl-N-(1-pyridin-4-ylethyl)benzamide has been studied for its potential use in the treatment of Parkinson's disease and other neurological disorders.
properties
IUPAC Name |
3-methyl-N-(1-pyridin-4-ylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-11-4-3-5-14(10-11)15(18)17-12(2)13-6-8-16-9-7-13/h3-10,12H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWMLHVKNNICWGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC(C)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-(1-pyridin-4-ylethyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Cyclohexyl-3-[(2-ethylpyrazol-3-yl)methyl]urea](/img/structure/B7461122.png)



![4-N-[(3-methoxyphenyl)methyl]-1-N-phenylpiperidine-1,4-dicarboxamide](/img/structure/B7461141.png)
![methyl (2Z)-3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-2-cyanoprop-2-enoate](/img/structure/B7461145.png)


![4-hydroxy-N-[(E)-(4-pyrrolidin-1-ylphenyl)methylideneamino]benzamide](/img/structure/B7461162.png)
![2-chloro-N-[3-chloro-4-(4-methylpiperidin-1-yl)phenyl]acetamide](/img/structure/B7461167.png)
![2-[[1-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]benzimidazol-2-yl]amino]ethanol](/img/structure/B7461175.png)


